molecular formula C11H15NO2 B112606 3-Amino-3-(2,3-dimethylphenyl)propanoic acid CAS No. 412925-12-3

3-Amino-3-(2,3-dimethylphenyl)propanoic acid

Cat. No.: B112606
CAS No.: 412925-12-3
M. Wt: 193.24 g/mol
InChI Key: LFLCQYMIXBDOQL-UHFFFAOYSA-N
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Description

3-Amino-3-(2,3-dimethylphenyl)propanoic acid is an organic compound with the molecular formula C11H15NO2 It is a derivative of phenylpropanoic acid, characterized by the presence of an amino group and two methyl groups on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3-(2,3-dimethylphenyl)propanoic acid typically involves the reaction of 2,3-dimethylbenzaldehyde with nitromethane to form a nitrostyrene intermediate. This intermediate is then reduced to the corresponding amine using a reducing agent such as lithium aluminum hydride (LiAlH4). The final step involves the hydrolysis of the amine to yield the desired amino acid .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing more efficient and cost-effective methods. Catalytic hydrogenation and enzymatic processes are often employed to enhance yield and purity.

Types of Reactions:

    Oxidation: The amino group can undergo oxidation to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenating agents such as bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products Formed:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-Amino-3-(2,3-dimethylphenyl)propanoic acid has several applications in scientific research:

Comparison with Similar Compounds

  • 3-Amino-3-(2,4-dimethylphenyl)propanoic acid
  • 3-Amino-3-(2-nitrophenyl)propanoic acid
  • 3-(Dimethylamino)propionic acid hydrochloride

Comparison: Compared to its analogs, 3-Amino-3-(2,3-dimethylphenyl)propanoic acid exhibits unique properties due to the specific positioning of the methyl groups on the phenyl ring. This structural difference can influence its reactivity, binding affinity, and overall biological activity, making it a compound of particular interest in various research fields .

Properties

IUPAC Name

3-amino-3-(2,3-dimethylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-7-4-3-5-9(8(7)2)10(12)6-11(13)14/h3-5,10H,6,12H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFLCQYMIXBDOQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(CC(=O)O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201271375
Record name β-Amino-2,3-dimethylbenzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201271375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

412925-12-3
Record name β-Amino-2,3-dimethylbenzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=412925-12-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name β-Amino-2,3-dimethylbenzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201271375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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